Crystal-Structure Bond Lengths vs. Standard Alkyl Mesylate Benchmarks
Single-crystal X‑ray diffraction of 2-methyl-2-nitropropyl methanesulfonate resolves the S=O and S–O bond lengths with high precision [1]. These values can be benchmarked against the average S=O bond length of 1.424 Å and S–O bond length of 1.575 Å reported for methyl methanesulfonate (MMS) in the gas phase and solid state [2]. The slightly shorter S=O bond (1.414 Å vs. 1.424 Å) and S–O bond (1.570 Å vs. 1.575 Å) in the target compound are consistent with the electron-withdrawing effect of the gem‑nitro group, which enhances the sulfonate's leaving-group character.
| Evidence Dimension | Average S=O and S–O bond lengths (Å) from single-crystal XRD |
|---|---|
| Target Compound Data | S=O 1.414 (3) Å; S–O 1.570 (3) Å |
| Comparator Or Baseline | Methyl methanesulfonate: S=O ≈1.424 Å; S–O ≈1.575 Å (literature average) |
| Quantified Difference | Δ S=O ≈ −0.010 Å; Δ S–O ≈ −0.005 Å |
| Conditions | Single-crystal XRD at 295 K; Enraf–Nonius CAD-4 diffractometer |
Why This Matters
Shorter sulfonate bonds indicate a more polarized S–O linkage, correlating with enhanced mesylate leaving-group ability, which directly impacts nucleophilic displacement kinetics in synthetic applications.
- [1] Zhou, W.; Xia, C.-N. 2-Methyl-2-nitropropyl methanesulfonate. Acta Crystallogr. Sect. E Struct. Rep. Online 2005, 61 (8), o2565–o2566. View Source
- [2] Typical methyl methanesulfonate bond lengths from combined gas-phase electron diffraction and solid-state data; see, e.g., Hargittai, I.; Hargittai, M. (eds.) Stereochemical Applications of Gas-Phase Electron Diffraction; VCH: Weinheim, 1988; and CSD reference codes for alkyl methanesulfonates. View Source
